molecular formula C9H14F3NO2 B1440220 [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid CAS No. 1159983-47-7

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Cat. No.: B1440220
CAS No.: 1159983-47-7
M. Wt: 225.21 g/mol
InChI Key: HGCQBESVKCIVOY-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid: is a chemical compound with the molecular formula C9H14F3NO2 and a molecular weight of 225.21 g/mol It is a piperidine derivative, characterized by the presence of a trifluoroethyl group attached to the piperidine ring

Preparation Methods

The synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid involves several steps. One common synthetic route includes the reaction of piperidine with 2,2,2-trifluoroethyl bromide to form the intermediate compound, which is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form new derivatives.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent acid.

Scientific Research Applications

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and metabolic conditions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar compounds to [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid include:

    This compound hydrochloride: This compound has similar properties but includes a hydrochloride salt, which can affect its solubility and stability.

    Piperidine derivatives: Other piperidine derivatives with different substituents on the piperidine ring can have varying biological activities and chemical properties.

    Trifluoroethyl compounds: Compounds with the trifluoroethyl group attached to different core structures can exhibit unique properties due to the electron-withdrawing nature of the trifluoroethyl group.

Properties

IUPAC Name

2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c10-9(11,12)6-13-3-1-7(2-4-13)5-8(14)15/h7H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCQBESVKCIVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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